1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol
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Overview
Description
1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol is a synthetic organic compound characterized by the presence of bromine, fluorine, and pyrrolidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromo-2,6-difluorophenol and 3-chloropropan-1-ol.
Ether Formation: The phenol group of 4-bromo-2,6-difluorophenol reacts with 3-chloropropan-1-ol under basic conditions to form the ether linkage.
Pyrrolidine Introduction: The intermediate product is then reacted with pyrrolidine in the presence of a suitable base to introduce the pyrrolidinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride).
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alcohols with modified structures.
Scientific Research Applications
1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism by which 1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: The compound can modulate signaling pathways, potentially affecting cellular processes like neurotransmission or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2,6-difluorophenoxy)-3-(cyclopentylamino)-2-propanol: Similar structure but with a cyclopentylamino group instead of pyrrolidinyl.
4-Bromo-2,6-difluorophenyl isocyanate: Shares the bromo and difluorophenyl groups but differs in functional groups.
Uniqueness
1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Properties
CAS No. |
5620-64-4 |
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Molecular Formula |
C13H16BrF2NO2 |
Molecular Weight |
336.17 g/mol |
IUPAC Name |
1-(4-bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C13H16BrF2NO2/c14-9-5-11(15)13(12(16)6-9)19-8-10(18)7-17-3-1-2-4-17/h5-6,10,18H,1-4,7-8H2 |
InChI Key |
RXJUEEPERKGZLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(COC2=C(C=C(C=C2F)Br)F)O |
Origin of Product |
United States |
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